molecular formula C15H15N B11713021 N-Benzylidene-4-ethylaniline CAS No. 67302-67-4

N-Benzylidene-4-ethylaniline

Katalognummer: B11713021
CAS-Nummer: 67302-67-4
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: GYHJPSGELDVDCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylidene-4-ethylaniline is an organic compound with the molecular formula C15H15N. It is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzylidene-4-ethylaniline can be synthesized through the condensation reaction between benzyl alcohol and 4-ethylaniline. The reaction typically involves the use of a catalyst, such as Mn-Co-decorated reduced graphene oxide, which facilitates the oxidation of benzyl alcohol to benzaldehyde. The benzaldehyde then reacts with 4-ethylaniline to form this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of various catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzylidene-4-ethylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidation states of the compound, while reduction will produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-Benzylidene-4-ethylaniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Benzylidene-4-ethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical processes, leading to its observed biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzylidene-4-ethylaniline is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

67302-67-4

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

N-(4-ethylphenyl)-1-phenylmethanimine

InChI

InChI=1S/C15H15N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI-Schlüssel

GYHJPSGELDVDCC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.